4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Description
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAARDLPEIQPJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine typically involves the reaction of 3-methyl-4-nitrophenol with chloroacetyl chloride to form 3-methyl-4-nitrophenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield 3-methyl-4-nitrophenol and morpholine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-[(3-Methyl-4-aminophenoxy)acetyl]morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Methyl-4-nitrophenol and morpholine.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine exhibits significant antimicrobial and anticancer properties. Its potential applications in drug development are highlighted by the following findings:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, as summarized below:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 25 |
| P. aeruginosa | 12 | 100 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
- Anticancer Activity : The compound's cytotoxic effects have been evaluated in human cancer cell lines, demonstrating dose-dependent reductions in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Oxidation : The nitro group can be reduced to form an amino group.
- Substitution : The acetyl group can be replaced with other functional groups through nucleophilic substitution.
- Hydrolysis : This compound can undergo hydrolysis to yield simpler products.
These reactions enhance its utility as a building block in developing novel compounds with desirable properties.
Industrial Applications
In industrial settings, the synthesis of this compound is optimized for scale using continuous flow reactors and automated systems. Purification techniques such as recrystallization or chromatography are employed to ensure high purity products suitable for commercial applications.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methyl-4-aminophenoxy)acetyl]morpholine
- 4-[(3-Methyl-4-nitrophenoxy)acetyl]piperidine
- 4-[(3-Methyl-4-nitrophenoxy)acetyl]pyrrolidine
Uniqueness
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is unique due to the presence of both a nitrophenoxyacetyl group and a morpholine ring This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Biological Activity
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a 3-methyl-4-nitrophenoxyacetyl group. This structural configuration is believed to contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 25 |
| P. aeruginosa | 12 | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. One notable investigation assessed its cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Signal Transduction Pathways : It could interfere with signaling pathways that regulate apoptosis, leading to increased cancer cell death.
Case Studies
A series of case studies have been conducted to further explore the biological effects of this compound:
- Study on Antimicrobial Efficacy : In vitro tests showed that the compound significantly reduced the viability of pathogenic bacteria, suggesting its application in treating bacterial infections.
- Cytotoxicity Assessment : A study involving various cancer cell lines revealed that the compound's cytotoxicity was significantly higher than standard chemotherapeutic agents like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
